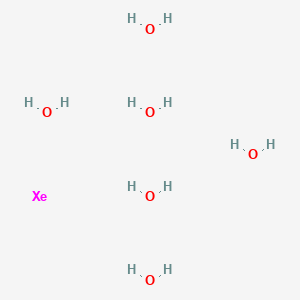
Xenon;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xenon hexahydrate (Xe·6H₂O) is a clathrate hydrate where xenon atoms are trapped within a lattice of water molecules. This compound was first discovered in 1925 by Forcrand while studying phase equilibria in the xenon-water system . Xenon hexahydrate is part of a broader class of noble gas hydrates, which are valuable for studying clathrate gas hydrates under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Xenon hexahydrate can be synthesized by exposing xenon gas to water under high pressure. The formation of xenon hydrate typically occurs at pressures up to 17.2 bar and temperatures ranging from 25°C to 100°C . The cubic structure I xenon hydrate forms at ambient pressure and does not undergo phase transitions under the studied conditions .
Industrial Production Methods
Industrial production of xenon hexahydrate involves cryogenic distillation and gas hydrate technology. Cryogenic distillation is an energy-intensive process used to separate and purify noble gases from atmospheric air . Gas hydrate technology offers a cost-effective alternative, where xenon is captured and concentrated through hydrate formation and dissociation stages .
Chemical Reactions Analysis
Types of Reactions
Xenon hexahydrate, like other xenon compounds, can undergo various chemical reactions, including oxidation, reduction, and substitution. Xenon can form compounds with electronegative elements such as fluorine and oxygen .
Common Reagents and Conditions
Oxidation: Xenon hexafluoride (XeF₆) can be formed by exposing xenon gas to fluorine gas under ultraviolet light.
Reduction: Xenon difluoride (XeF₂) can be reduced by xenon gas to form the green, paramagnetic Xe₂F₃.
Substitution: Xenon can form coordination complexes with transition metal ions, resulting in various xenon-containing salts.
Major Products
The major products formed from these reactions include xenon fluorides (XeF₂, XeF₄, XeF₆), xenon oxides (XeO₃, XeO₄), and coordination complexes with transition metals .
Scientific Research Applications
Xenon hexahydrate has numerous applications in scientific research:
Chemistry: Used as a model for studying clathrate gas hydrates and their behavior under high pressures.
Biology: Xenon has neuroprotective properties and is used in studies related to hypoxia and ischemia.
Industry: Xenon is used in lighting, medical imaging, and space exploration due to its unique properties.
Mechanism of Action
Xenon exerts its effects by binding to the glycine site of the glutamatergic N-methyl-D-aspartate (NMDA) receptor, blocking it competitively . This blockage prevents overstimulation of NMDA receptors, inhibiting downstream calcium accumulation and cell death pathways . Xenon also interacts with cell proteins and membrane constituents, contributing to its anesthetic potency .
Comparison with Similar Compounds
Xenon hexahydrate can be compared with other noble gas hydrates such as krypton hexahydrate and argon hexahydrate. While all these hydrates are clathrates, xenon hexahydrate is unique due to its higher stability and specific formation conditions . Similar compounds include:
Krypton hexahydrate: Forms under similar conditions but has different structural properties.
Argon hexahydrate: Discovered earlier and has a different cubic structure compared to xenon hexahydrate.
Xenon hexahydrate’s unique properties and applications make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
53179-68-3 |
|---|---|
Molecular Formula |
H12O6Xe |
Molecular Weight |
239.39 g/mol |
IUPAC Name |
xenon;hexahydrate |
InChI |
InChI=1S/6H2O.Xe/h6*1H2; |
InChI Key |
SGHCTKMPXDSFCA-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.[Xe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















